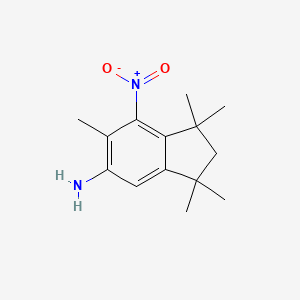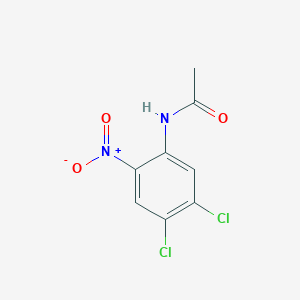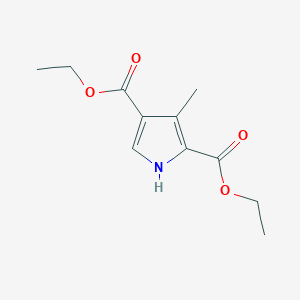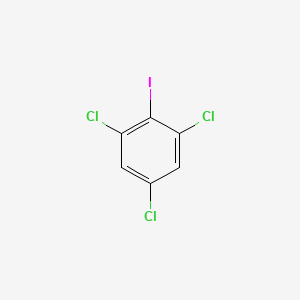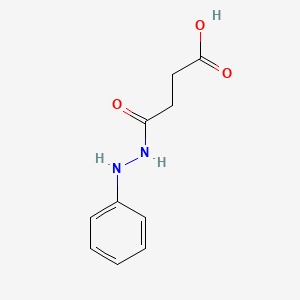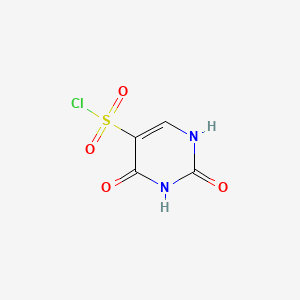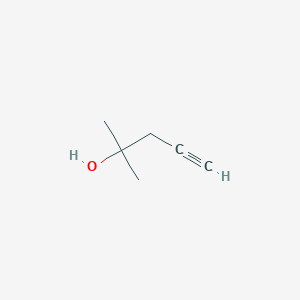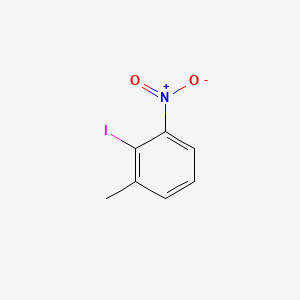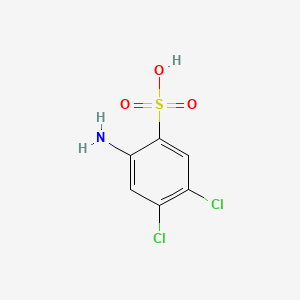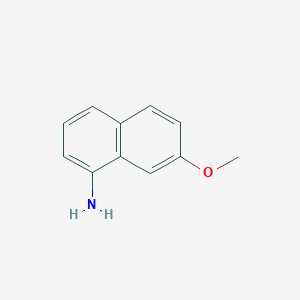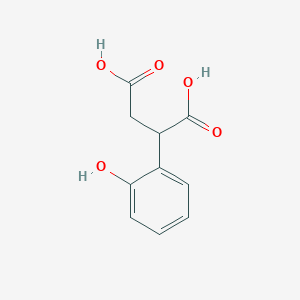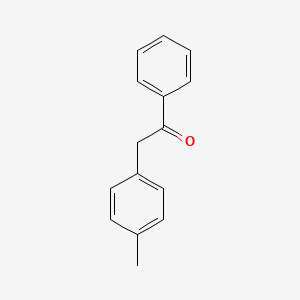
2-(4-Methylphenyl)acetophenone
Übersicht
Beschreibung
2-(4-Methylphenyl)acetophenone is an organic compound that falls under the category of acetophenones . It is also known as 1-Phenyl-2-(p-tolyl)ethanone .
Synthesis Analysis
2-(4-Methylphenyl)acetophenone can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . Acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Chemical Reactions Analysis
Acetophenone, a related compound, has been used in various organic reactions, including (pseudo)-two-, three-, and four-component reactions . It has been utilized in the synthesis of many heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Drug Intermediates
2-(4-Methylphenyl)acetophenone and its derivatives play a significant role in the synthesis of various drug intermediates. For example, 4-(Methylthio)acetophenone, closely related to 2-(4-Methylphenyl)acetophenone, is used in the synthesis of Vioxx (Rofecoxib), a nonsteroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibition properties. This synthesis often involves Friedel–Crafts acylation using solid acids, highlighting a move towards more environmentally friendly production processes (Yadav & Bhagat, 2005).
2. Photochemical Synthesis
The compound and its analogs are employed in photochemical synthesis processes. For instance, certain esters of p-methylphenyl undergo photo-Fries rearrangement, forming products valuable as direct chromone precursors. These processes are crucial in preparing chromones, a significant class of compounds with various applications (Álvaro et al., 1987).
3. Insecticidal Applications
Some derivatives of 2-(4-Methylphenyl)acetophenone show notable insecticidal activities. For example, novel 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers exhibit significant insecticidal activity against Homopteran and Lepidopteran pests, outperforming some commercial insecticides in effectiveness (Liu et al., 2005).
4. Fluorescence and Photopolymer Science
4-[Bis(4-methylphenyl)amino]acetophenone demonstrates unique behaviors in fluorescence and photopolymer science. It exhibits solvatofluorochromism and its aggregated particles change emission color upon morphological alteration, making it valuable in materials science and photonic applications (Shishido & Nakano, 2016).
5. Catalyst Development in Green Chemistry
2-(4-Methylphenyl)acetophenone derivatives are crucial in developing catalysts for green chemistry applications. For instance, the synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid involves solid acid catalysts, aligning with the principles of green chemistry. This approach aims to create non-polluting and reusable catalysts for industrial applications (Yadav & Joshi, 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)acetophenone | |
CAS RN |
2430-99-1 | |
| Record name | 2430-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



